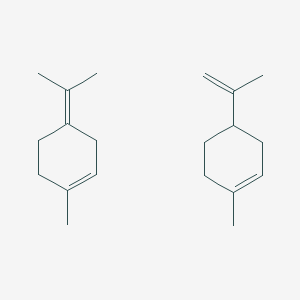
1-Methyl-4-propan-2-ylidenecyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a colorless to light yellow oily liquid with an aromatic pine aroma and a slightly sweet citrus flavor . This compound is notable for its presence in various essential oils and its applications in the fragrance and flavor industries.
準備方法
Synthetic Routes and Reaction Conditions
1-Methyl-4-propan-2-ylidenecyclohexene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of myrcene, a naturally occurring terpene. The reaction typically requires a metal catalyst such as palladium or platinum and is carried out under hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 1-methyl-4-propan-2-ylidenecyclohexene often involves the use of large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and catalyst concentration being closely monitored .
化学反応の分析
Types of Reactions
1-Methyl-4-propan-2-ylidenecyclohexene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield a ketone or carboxylic acid, while reduction with hydrogen gas can produce a more saturated hydrocarbon .
科学的研究の応用
1-Methyl-4-propan-2-ylidenecyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s presence in essential oils makes it a subject of study for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma and flavor profile .
作用機序
The mechanism of action of 1-methyl-4-propan-2-ylidenecyclohexene involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cell membranes and proteins, leading to changes in cellular function. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
1-Methyl-4-propan-2-ylidenecyclohexene can be compared with other similar monoterpenes, such as:
Limonene: Another monoterpene with a similar structure but different functional groups, known for its citrus aroma.
Myrcene: A precursor in the synthesis of 1-methyl-4-propan-2-ylidenecyclohexene, with a more linear structure.
Pinene: A bicyclic monoterpene with a distinct pine aroma, differing in its ring structure and functional groups
These comparisons highlight the unique structural features and properties of 1-methyl-4-propan-2-ylidenecyclohexene, making it valuable in various applications.
特性
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16/c2*1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3;4,10H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBLUISWUQOYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=C)C.CC1=CCC(=C(C)C)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














